molecular formula C20H20FN3O B2501399 8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189667-20-6

8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2501399
CAS No.: 1189667-20-6
M. Wt: 337.398
InChI Key: RWYONNUZJOTBJL-UHFFFAOYSA-N
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Description

8-[(3-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of fluorine and phenyl groups in its structure contributes to its distinct chemical behavior and potential biological activities.

Scientific Research Applications

8-[(3-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multistep organic reactions. One common method includes the use of a microwave-assisted multicomponent reaction. This method involves the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base with various aldehydes . The microwave approach is preferred due to its efficiency, higher yields, and shorter reaction times compared to conventional methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(3-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, as a beta-secretase (BACE-1) inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to fit into the enzyme’s binding pocket, stabilizing the conformation required for optimal binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific substitution pattern and the presence of both fluorine and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar spiro compounds.

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-8-4-5-15(13-17)14-24-11-9-20(10-12-24)22-18(19(25)23-20)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYONNUZJOTBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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